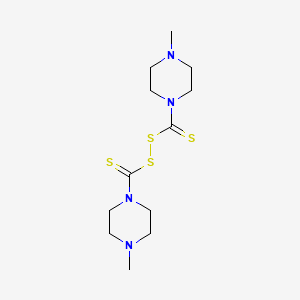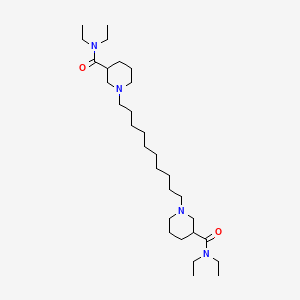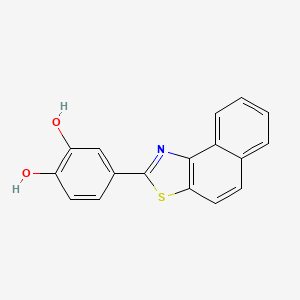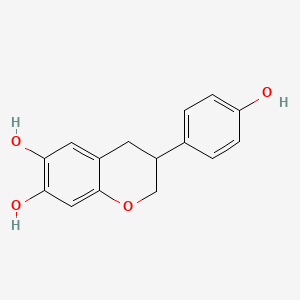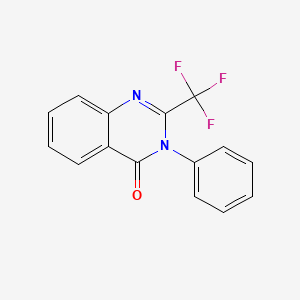
dTDP-beta-L-mycarose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-beta-L-mycarose is a dTDP-sugar having beta-L-mycarose as the sugar component. It has a role as a metabolite. It is a conjugate acid of a dTDP-beta-L-mycarose(2-).
Applications De Recherche Scientifique
Glycosyltransferase Activity : A study by Minami and Eguchi (2007) highlights the role of glycosyltransferase VinC in the biosynthesis of the antitumor beta-glycoside antibiotic vicenistatin. VinC exhibits broad substrate specificity toward various dTDP-2-deoxy-D-sugars like mycarose and is capable of catalyzing glycosyl transfer reactions with both alpha- and beta-anomers of dTDP-l-mycarose (Minami & Eguchi, 2007).
Biosynthetic Pathway Role : Peirú et al. (2007) explored the role of MegBIIa and MegBIIb, two putative C3-ketoreductases, in the biosynthesis of dTDP-l-mycarose. Their study indicates that these proteins form a heterodimeric complex and are crucial in the mycarose biosynthetic pathway, particularly in the production of mycarosyl-erythronolide B (Peirú et al., 2007).
Enzyme Characterization in Deoxysugar Biosynthesis : Thủy et al. (2006) characterized the enzyme GerKI, which is involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthesis. Their study provides insights into the enzyme's specificity and its role in the formation of axially oriented glycosidic bonds (Thủy et al., 2006).
Chemical Synthesis of dTDP-Activated Sugars : Amann et al. (2001) utilized the substrate spectrum of recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. These compounds are essential in the glycosylation of polyketides and other antibiotic/antitumor drugs (Amann et al., 2001).
Novel Enzyme Classes in Sugar Biosynthesis : Giraud et al. (2000) analyzed RmlC, an enzyme in the dTDP-L-rhamnose biosynthetic pathway, demonstrating its role as a new class of epimerase. This finding is significant in understanding sugar biosynthesis in pathogenic bacteria (Giraud et al., 2000).
Propriétés
Nom du produit |
dTDP-beta-L-mycarose |
|---|---|
Formule moléculaire |
C17H28N2O14P2 |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,14-,17+/m0/s1 |
Clé InChI |
WILFWCJMOXHLEQ-ORWDRJNOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



